LDC7559

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LDC7559 es un compuesto de molécula pequeña conocido por su potente inhibición de la gasdermina D (GSDMD), una proteína clave involucrada en el proceso de piroptosis, una forma de muerte celular programada asociada con la inflamación . Este compuesto ha llamado la atención por sus posibles aplicaciones terapéuticas en la reducción de la inflamación y el daño tisular.

Métodos De Preparación

La síntesis de LDC7559 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. El compuesto se sintetiza típicamente en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle . Los métodos de producción industrial probablemente implicarían la ampliación de estos procedimientos de laboratorio, asegurando al mismo tiempo la consistencia y pureza del producto final.

Análisis De Reacciones Químicas

LDC7559 principalmente experimenta reacciones típicas de pequeñas moléculas orgánicas, que incluyen:

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales de la molécula, potencialmente alterando su actividad.

Sustitución: Esto implica reemplazar un grupo funcional por otro, que se puede usar para crear análogos de this compound con diferentes propiedades.

Hidrólisis: Esta reacción puede descomponer el compuesto en fragmentos más pequeños, lo que puede ser útil para estudiar su estructura y actividad.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores, ácidos, bases y disolventes como el dimetilsulfóxido (DMSO) . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

LDC7559 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

LDC7559 ejerce sus efectos inhibiendo la gasdermina D, una proteína que juega un papel crucial en el proceso de piroptosis . La gasdermina D es escindida por caspasas inflamatorias, liberando su dominio N-terminal, que luego forma poros en la membrana celular, lo que lleva a la muerte celular y la liberación de citoquinas inflamatorias . Al inhibir la gasdermina D, this compound evita la formación de estos poros, reduciendo así la muerte celular y la inflamación .

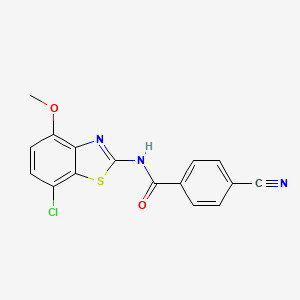

Comparación Con Compuestos Similares

LDC7559 es único en su inhibición específica de la gasdermina D. Los compuestos similares incluyen:

Disulfiram: Un fármaco utilizado para tratar el alcoholismo que también puede inhibir la piroptosis mediada por gasdermina D.

En comparación con estos compuestos, this compound destaca por su selectividad y eficacia en la reducción de la inflamación sin comprometer la producción basal de especies reactivas de oxígeno .

Propiedades

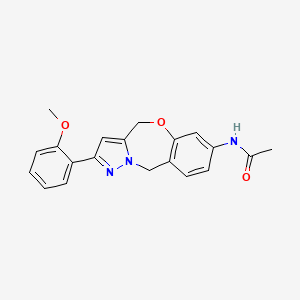

IUPAC Name |

N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIINXSFCQLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2815665.png)

![2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline](/img/structure/B2815666.png)

![ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2815667.png)

![(4-Fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2815668.png)

![Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2815672.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2815675.png)

![2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2815676.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)

![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)